2-Nitrophenyl beta-d-cellobioside heptaacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of glycoside derivatives, including 2-Nitrophenyl beta-D-cellobioside heptaacetate, involves the formation of glycosidic bonds between sugar units and aglycones. A notable method for synthesizing conformationally constrained glucopyranosides, which could be related to the synthesis of 2-Nitrophenyl beta-D-cellobioside heptaacetate, involves the use of an oxymethylene bridge to lock the glucopyranoside in a specific conformation (Blériot et al., 2004). Additionally, the study by Urban et al. (1990) discusses the efficiency of cesium carbonate in the synthesis of peracetylated disaccharide α-trichloroacetimidates, highlighting the importance of selecting appropriate reagents for the synthesis of glycoside derivatives (Urban et al., 1990).

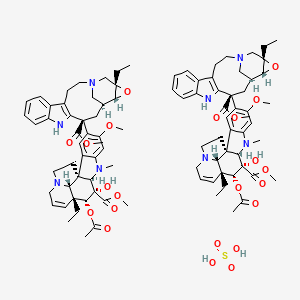

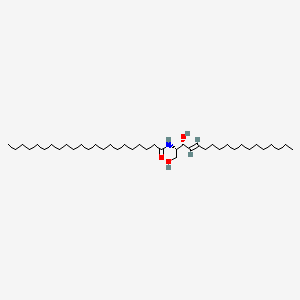

Molecular Structure Analysis

The molecular structure of glycosides like 2-Nitrophenyl beta-D-cellobioside heptaacetate is crucial for their function and reactivity. The structure determines how these compounds interact with enzymes and participate in chemical reactions. While specific studies on the molecular structure of 2-Nitrophenyl beta-D-cellobioside heptaacetate were not found, research on similar glycoside compounds suggests that the conformational analysis and the stereochemistry of the glycosidic linkage are key aspects in understanding their properties and reactivity (Ikegami et al., 1995).

Chemical Reactions and Properties

2-Nitrophenyl beta-D-cellobioside heptaacetate undergoes various chemical reactions, including hydrolysis and transglycosylation. The kinetics of hydrolysis and transglycosylation by specific enzymes have been studied to understand the reaction pathways and mechanisms. For instance, the hydrolysis of p-nitrophenyl-β-D-cellobioside by the catalytic domain of enzymes reveals the dominant reaction pathways and competing transglycosylation pathway, providing insights into the chemical properties of these glycosides (Dingee & Anton, 2010).

Physical Properties Analysis

The physical properties of 2-Nitrophenyl beta-D-cellobioside heptaacetate, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. These properties are essential for its application in synthesis and analysis. Research often focuses on the optimization of synthesis conditions to produce compounds with desirable physical properties for specific applications. Studies on similar compounds can provide insights into the factors that influence the physical properties of glycosides (Dick & Wesleder, 1976).

Scientific Research Applications

Enzymatic Activity Assays

- Estimation of Cellobiohydrolase I Activity : A novel assay was developed to track the hydrolysis of p-nitrophenyl beta-D-cellobioside by cellobiohydrolase I (CBH I), utilizing distinct ultraviolet spectra of the involved compounds. This approach allowed for accurate determination of CBH I activity, offering insights into the dynamic parameters of the catalysis reaction, such as Vm and kcat (Wu, Zhao, & Gao, 2006).

- Kinetics and Thermodynamics of Glycoside Hydrolases : Research on the hydrolysis of p-nitrophenyl-β-D-cellobioside (PNPC) by 1, 4-β-D-glucan-cellobiohydrolase (CBHI) under various temperature and time conditions provided insights into the apparent activation energy (Ea) of the reaction. This study highlighted the empirical nature of Ea in the context of enzyme kinetics and its thermodynamic implications (Zhang et al., 2011).

Glycosylation Studies

- Transglycosylation/Hydrolysis Partitioning : Research on endo-glycoceramidase II from Rhodococcus sp. used 2-chloro-4-nitrophenyl β-cellobioside as a substrate to enhance the synthesis of alkyl β-cellobioside derivatives through a single point mutation. This study provided valuable insights into increasing transglycosylation yields, showcasing potential applications in synthetic glycoside production (Durand et al., 2016).

- Enzyme Kinetics on Chromogenic Substrates : The study of GH7 cellobiohydrolases on substrates such as p‐nitrophenyl‐β‐d‐cellobioside revealed that non‐productive binding plays a significant role in dictating enzyme kinetics. Insights from crystal structures and molecular dynamics simulations highlighted the impact of substrate binding on enzymatic activity, emphasizing the complexity of enzyme-substrate interactions (Haataja et al., 2022).

Safety And Hazards

properties

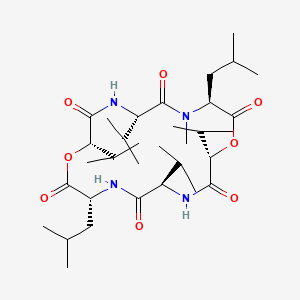

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-11-9-8-10-21(22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25-,26-,27+,28+,29-,30-,31-,32+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSYMFJBBGZUFS-MMXCIQNPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitrophenyl beta-d-cellobioside heptaacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)